

Spectroscopic Profile of 1,2-Diphenylpropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-Diphenylpropane**

Cat. No.: **B1197580**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,2-Diphenylpropane** (CAS No: 5814-85-7), a key organic compound. This document details its characteristic spectral features, including data from Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also provided to ensure reproducibility.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,2-Diphenylpropane**, facilitating easy reference and comparison.

Table 1: ^1H NMR Spectroscopic Data of 1,2-Diphenylpropane

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.30 - 7.10	Multiplet	10H	Aromatic protons (C_6H_5)
2.99	Multiplet	1H	Methine proton (-CH)
2.91	Doublet of Doublets	1H	Methylene proton (-CH ₂)
2.67	Doublet of Doublets	1H	Methylene proton (-CH ₂)
1.25	Doublet	3H	Methyl protons (-CH ₃)

Solvent: $CDCl_3$. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ^{13}C NMR Spectroscopic Data of 1,2-Diphenylpropane

Chemical Shift (δ) ppm	Assignment
147.1	Quaternary Aromatic Carbon
142.2	Quaternary Aromatic Carbon
129.3	Aromatic C-H
128.4	Aromatic C-H
128.3	Aromatic C-H
127.1	Aromatic C-H
126.1	Aromatic C-H
125.9	Aromatic C-H
44.0	Methylene Carbon (-CH ₂)
41.9	Methine Carbon (-CH)
21.8	Methyl Carbon (-CH ₃)

Solvent: CDCl_3 . Reference: CDCl_3 at 77.16 ppm.

Table 3: IR Spectroscopic Data of 1,2-Diphenylpropane

Wavenumber (cm^{-1})	Intensity	Assignment
3086 - 3026	Medium	Aromatic C-H stretch
2962 - 2870	Medium	Aliphatic C-H stretch
1603, 1495, 1453	Strong	Aromatic C=C skeletal vibrations
748, 699	Strong	Monosubstituted benzene ring C-H out-of-plane bend

Table 4: Mass Spectrometry Data of 1,2-Diphenylpropane

m/z	Relative Intensity	Proposed Fragment
196	Moderate	$[\text{M}]^+$ (Molecular Ion)
105	High	$[\text{C}_8\text{H}_9]^+$ (Tropylium ion)
104	High	$[\text{C}_8\text{H}_8]^+$
91	High	$[\text{C}_7\text{H}_7]^+$ (Benzyl cation)
77	Moderate	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation: A sample of **1,2-Diphenylpropane** (approximately 10-20 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.
- ^1H NMR Acquisition:
 - A standard one-dimensional proton spectrum is acquired.
 - Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled carbon spectrum is acquired.
 - Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45 degrees, and a relaxation delay of 2-5 seconds. A larger number of scans is generally required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - The acquired Free Induction Decay (FID) is processed using Fourier transformation.
 - Phase and baseline corrections are applied to the resulting spectrum.
 - The spectrum is referenced to the TMS signal (0 ppm) or the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - For ^1H NMR, the signals are integrated to determine the relative number of protons.

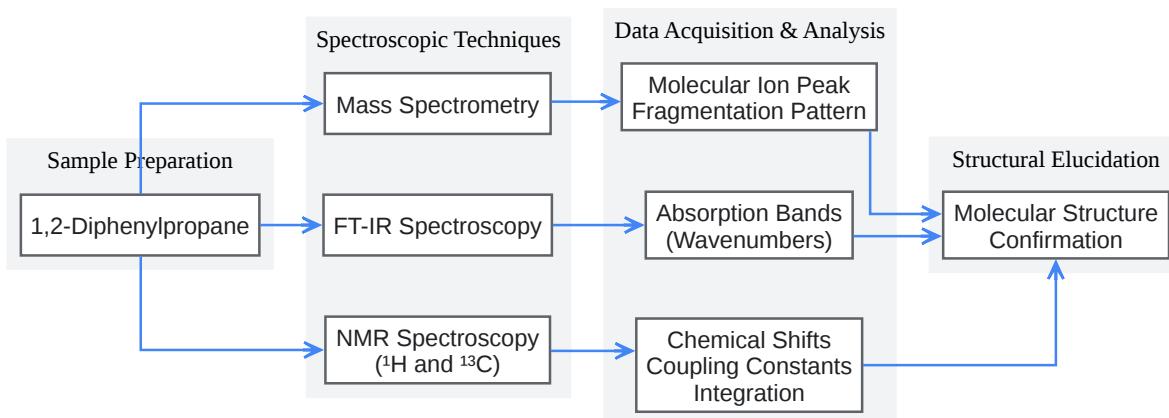
Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As **1,2-Diphenylpropane** can be a liquid or low-melting solid, the neat liquid film method is suitable. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or clean salt plates) is recorded to subtract atmospheric and instrumental interferences.
 - The sample is placed in the spectrometer's beam path.
 - The spectrum is typically recorded over a range of 4000-400 cm^{-1} .
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: A dilute solution of **1,2-Diphenylpropane** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For detailed fragmentation analysis, coupling with Gas Chromatography (GC-MS) is often employed to ensure sample purity.
- Ionization: Electron Ionization (EI) is a common technique for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **1,2-Diphenylpropane**.

- To cite this document: BenchChem. [Spectroscopic Profile of 1,2-Diphenylpropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1197580#spectroscopic-data-of-1-2-diphenylpropane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com